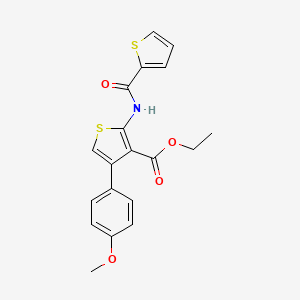

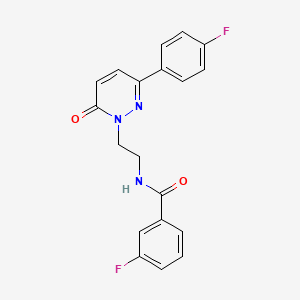

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

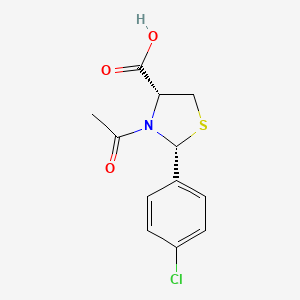

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide, commonly known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. It has gained significant attention in the scientific community due to its potential in cancer treatment.

Aplicaciones Científicas De Investigación

Copper(II)-Catalyzed Sulfonylation

- Research Application : Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling is a significant advancement. This process allows for the efficient sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including those similar to N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide, providing a pathway for developing environmentally benign byproducts. This method is more pleasant and eco-friendly compared to previous techniques (Xia et al., 2016).

Antimalarial and Antiviral Applications

- Research Application : A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, which are structurally similar to the given compound, for their in vitro antimalarial activity and ADMET properties. These compounds showed promising antimalarial activity and low cytotoxicity, indicating their potential in developing new antimalarial drugs (Fahim & Ismael, 2021).

Preparation of Nitrogen-heterocycles

- Research Application : The preparation of nitrogen-heterocycles using N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride has been explored. This process is significant for creating 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, demonstrating the versatility of benzamide derivatives in synthesizing complex organic compounds (Ito et al., 1983).

Neuroleptic Agents

- Research Application : Substituted benzamides, similar to the mentioned compound, have been evaluated as potential atypical antipsychotic agents. These compounds, prepared from benzoyl chloride, benzoic acid, or isatoic anhydride precursors, showed promising in vitro and in vivo activities, indicating their potential in treating psychiatric disorders (Norman et al., 1996).

Antiviral Activity against Avian Influenza

- Research Application : Benzamide-based derivatives have been synthesized and tested for their anti-influenza A virus activity. Among the synthesized compounds, some showed significant antiviral activities against bird flu influenza (H5N1), highlighting the potential of benzamide derivatives in developing antiviral drugs (Hebishy et al., 2020).

Serotonin Receptor Agonists

- Research Application : Benzamide derivatives have been synthesized and evaluated for their effect on gastrointestinal motility. These compounds, acting as selective serotonin 4 receptor agonists, show potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Synthesis of Antimicrobial Agents

- Research Application : Novel 1,2,4-triazole derivatives synthesized from benzamide derivatives have been evaluated for their antibacterial and antifungal activity. Some compounds showed biological activity, indicating their potential use in developing new antimicrobial agents (Mange et al., 2013).

Propiedades

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4S2/c1-32(29,30)19-15-9-8-14-18(19)23(28)26-24-25-20(16-10-4-2-5-11-16)22(31-24)21(27)17-12-6-3-7-13-17/h2-15H,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVJNKCAEFPSJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2654502.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2654513.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2654514.png)

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2654518.png)

![1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2654519.png)

![4-Cyclopropyl-5-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2654521.png)